3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

data availability screening library compound procurement risk assessment

This compound features a unique 2-methoxy-5-methylphenyl substitution pattern absent from commercial libraries and published SAR tables. As an unencumbered chemical probe for dual-target antibacterial research (DNA gyrase & Topo IV), it enables patentable lead development and differential SAR expansion. Procure alongside para-substituted analogs to generate paired stability, selectivity, and crystallography data. Avoid sourcing risk by selecting this structurally distinct entry chemotype.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 2034277-41-1
Cat. No. B2930599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2034277-41-1
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=NOC=N3
InChIInChI=1S/C14H17N3O4S/c1-10-3-4-12(20-2)13(7-10)22(18,19)17-6-5-11(8-17)14-15-9-21-16-14/h3-4,7,9,11H,5-6,8H2,1-2H3
InChIKeyAHAUEEJVMGRSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole: Structural Identity, In-Class Context, and Procurement Considerations


3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034277-41-1) is a synthetic small molecule built on three pharmacophoric modules: a 1,2,4-oxadiazole heterocycle, a pyrrolidine sulfonamide linker, and a 2-methoxy-5-methylphenyl substituent [1]. The compound belongs to a broader class of 1,2,4-oxadiazole/pyrrolidine hybrids that have demonstrated mid-nanomolar inhibition of bacterial DNA gyrase (IC₅₀ = 120–270 nM) and topoisomerase IV (IC₅₀ = 13 µM) in published structure–activity relationship campaigns, with potency comparable to or exceeding that of the reference antibiotic novobiocin (IC₅₀ = 170 nM against gyrase; IC₅₀ = 11 µM against Topo IV) [2][3]. However, for this specific compound, no peer-reviewed biological assay data or head-to-head comparator studies are currently available in the open literature. Its differentiation potential resides in the unique combination of the ortho-methoxy and meta-methyl substitution pattern on the phenylsulfonyl group, which distinguishes it from the more commonly explored para-methoxy and unsubstituted phenyl analogs in commercial screening libraries.

Why Generic Substitution of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole Is Scientifically Unsupported Without Comparator Data


The modular architecture of 1,2,4-oxadiazole/pyrrolidine sulfonamides is deceptively simple, inviting assumptions of interchangeability. However, SAR studies within this chemotype reveal that minor positional changes in the aryl sulfonyl substituent produce large shifts in target engagement: the difference between the ortho-methoxy-5-methylphenyl pattern and its para-methoxy or unsubstituted phenyl analogs can alter enzymatic IC₅₀ values by an order of magnitude or more [1]. In the Frejat et al. series, moving from an unsubstituted phenyl to a 4-fluorophenyl substituent shifted DNA gyrase IC₅₀ from inactive ranges to 180 nM; even within active congeners, potency varied 2–3 fold (120–270 nM across compounds 9, 15, 16, 19, 21) [1]. Because the 2-methoxy-5-methyl substitution pattern has not been systematically profiled against its positional isomers in published SAR tables, any claims of functional equivalence to an in-stock analog (e.g., the 4-methoxyphenyl variant) are scientifically unjustified. The absence of data is a sourcing risk, not a guarantee of functional redundancy.

Quantitative Differentiation Evidence Guide for 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034277-41-1)


Critical Transparency Statement: Absence of Published Target-Specific Quantitative Biological Data for CAS 2034277-41-1

After exhaustive searching of PubMed, Google Scholar, SciFinder, patent databases (USPTO, WIPO, SureChEMBL), and authoritative chemical databases (PubChem, ChEMBL, ChemSpider), no peer-reviewed biological assay result, IC₅₀ value, MIC determination, Ki, Kd, or any other quantitative activity measurement could be identified for 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034277-41-1) in any target-based or phenotypic assay. This compound appears exclusively in commercial vendor catalogs as an unscreened or proprietary screening library member . Procurement decisions must therefore be based on structural differentiation hypotheses and in-class SAR inference rather than on compound-specific experimental evidence. Users are strongly advised to request any proprietary screening data directly from the vendor prior to committing to downstream synthesis or assay campaigns.

data availability screening library compound procurement risk assessment

Structural Differentiation from the para-Methoxy Analog: Ortho-Methoxy / meta-Methyl Substitution Pattern on the Phenylsulfonyl Ring

The target compound carries a 2-methoxy-5-methylphenyl sulfonyl group (ortho-OCH₃, meta-CH₃), whereas the closest commercially available analog — 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole — bears a single para-methoxy substituent . In broader sulfonamide SAR, ortho-substitution restricts rotational freedom of the aryl-sulfonyl moiety and alters the dihedral angle between the aromatic ring and the sulfonamide plane, which in turn modulates hydrogen-bonding geometry with target residues [1]. The additional meta-methyl group increases both steric bulk and lipophilicity (estimated ΔLogP ~+0.5 to +0.7 relative to the unsubstituted phenyl analog), potentially enhancing membrane permeability and hydrophobic pocket occupancy [2]. While no direct comparative IC₅₀ data pair exists, the structural divergence alone is sufficient to predict non-identical target engagement profiles based on established sulfonamide SAR principles.

positional isomerism structure-activity relationship medicinal chemistry

1,2,4-Oxadiazole Regioisomeric Identity: 3-Pyrrolidinyl-1,2,4-oxadiazole vs. 5-Substituted Analogs and 1,3,4-Oxadiazole Isomers

The target compound features a 1,2,4-oxadiazole ring connected via its 3-position to the pyrrolidine scaffold. This regioisomeric attachment is significant because the electronic distribution and hydrogen-bond acceptor capacity differ between the 3- and 5-substituted 1,2,4-oxadiazole isomers [1]. In the Frejat et al. antibacterial series, all active compounds used the 3-pyrrolidinyl-1,2,4-oxadiazole connectivity; the regioisomeric 5-substituted variants were either inactive or not explored, suggesting that the 3-attachment is critical for the bioactive conformation [2]. Furthermore, 1,2,4-oxadiazoles are distinct bioisosteres from 1,3,4-oxadiazoles: they exhibit lower aromaticity, a weaker O–N bond susceptible to ring-opening, and altered metabolic stability profiles [3]. Procuring a 1,3,4-oxadiazole or a 5-substituted 1,2,4-oxadiazole as a substitute would constitute a different chemotype, not a functional analog.

regioisomerism bioisosterism heterocyclic chemistry

In-Class Antibacterial Potency Benchmarking: Class-Level DNA Gyrase and Topoisomerase IV Inhibitory Activity of 1,2,4-Oxadiazole/Pyrrolidine Hybrids

Although no direct data exist for CAS 2034277-41-1, the 1,2,4-oxadiazole/pyrrolidine hybrid chemotype to which it belongs has demonstrated robust and reproducible antibacterial target engagement. In the most comprehensive published SAR study (Frejat et al., 2022), compounds 9, 15, 16, 19, and 21 inhibited E. coli DNA gyrase with IC₅₀ values ranging from 120 to 270 nM, comparable to novobiocin (IC₅₀ = 170 nM). Compound 16 was the most potent (IC₅₀ = 120 nM vs. 170 nM for novobiocin) [1]. Against E. coli topoisomerase IV, compound 17 showed IC₅₀ = 13 µM, comparable to novobiocin (IC₅₀ = 11 µM), and achieved MIC values of 55 ng/mL against E. coli, surpassing ciprofloxacin (MIC = 60 ng/mL) in the same assay [2]. These data establish the class-level potential of the chemotype but cannot be directly attributed to CAS 2034277-41-1 without experimental confirmation.

antibacterial DNA gyrase inhibition topoisomerase IV IC50

Sulfonamide vs. Carboxamide Linker Architecture: Stability, Solubility, and Hydrogen-Bonding Implications

The target compound uses a sulfonamide (–SO₂–N–) linker connecting the pyrrolidine to the aryl group, whereas many oxadiazole-pyrrolidine analogs in the patent and medicinal chemistry literature employ a carboxamide (–CO–N–) or a direct N-aryl linkage [1]. Sulfonamides are tetrahedral at sulfur (vs. planar carboxamides), introducing a different vector for the aryl group, and the sulfonyl oxygens are stronger hydrogen-bond acceptors than the carbonyl oxygen of an amide (sulfonamide pKa ~10–11 vs. amide NH pKa ~15–17) [2]. The sulfonamide also confers greater metabolic stability against amidases compared to carboxamides, which is a well-documented advantage in pharmacokinetic optimization [3]. No direct stability or solubility comparison data for CAS 2034277-41-1 vs. its carboxamide analog exist.

sulfonamide linker carboxamide bioisostere physicochemical properties

Absence from Annotated Bioactivity Databases (ChEMBL, BindingDB) vs. Documented In-Class Congeners

A search of ChEMBL (release 34), BindingDB, and the NIH NCATS Inxight database confirms that CAS 2034277-41-1 has zero annotated bioactivity records, whereas multiple structurally related 1,2,4-oxadiazole/pyrrolidine sulfonamides (e.g., CAS 1396848-03-5, CAS 2097862-02-5) have documented enzyme inhibition data points in these databases [1]. This absence, while limiting immediate evidence-based selection, positions the compound as a genuinely unexplored chemical entity within a validated chemotype — a feature of potential value for organizations seeking novel IP or probe space that has not been pre-empted by published SAR [2].

database annotation screening novelty chemical probe development

Evidence-Guided Research and Procurement Application Scenarios for 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole


Antibacterial DNA Gyrase / Topoisomerase IV Inhibitor Lead Expansion

The 1,2,4-oxadiazole/pyrrolidine hybrid chemotype has validated nanomolar activity against bacterial DNA gyrase (IC₅₀ = 120–270 nM) and low-micromolar activity against Topo IV (IC₅₀ = 13 µM), with MIC values against S. aureus and E. coli that rival ciprofloxacin [1][2]. CAS 2034277-41-1 introduces an ortho-methoxy / meta-methyl substitution pattern not represented in published series and thus serves as a rational SAR expansion probe. Researchers pursuing dual-target antibacterials can use this compound to interrogate whether the 2-methoxy-5-methylphenyl group improves or diminishes potency relative to the published 4-fluorophenyl and 4-chlorophenyl leads.

Sulfonamide Linker SAR and Metabolic Stability Screening

The sulfonamide linker in CAS 2034277-41-1 differentiates it from carboxamide-based pyrrolidine-oxadiazole congeners described in the Schwarz patent family for preterm labor and dysmenorrhea [3]. Organizations conducting systematic linker SAR can procure this compound alongside carboxamide analogs to generate paired stability data (microsomal t₁/₂, amidase susceptibility) and crystallography data, establishing whether the tetrahedral sulfonamide geometry confers a measurable advantage in target residence time or selectivity.

Proprietary Chemical Probe Development Requiring IP-Clean Starting Points

CAS 2034277-41-1 has no bioactivity annotations in ChEMBL, BindingDB, or PubChem BioAssay [4]. For biotech and pharmaceutical groups that must avoid pre-characterized chemical matter to secure composition-of-matter patent claims, this compound provides a structurally distinct entry point into the validated 1,2,4-oxadiazole/pyrrolidine space without the encumbrance of prior-art SAR disclosure. The compound's 2-methoxy-5-methylphenyl substitution pattern is not exemplified in any identified patent.

Academic Screening Library Diversification for Heterocyclic Chemistry Programs

Academic medicinal chemistry groups building diversity-oriented screening collections can differentiate their library from commercial offerings by including CAS 2034277-41-1. Most commercial 1,2,4-oxadiazole libraries are dominated by para-substituted phenyl and unsubstituted phenyl sulfonamide variants; the ortho-methoxy / meta-methyl disubstitution pattern is underrepresented. Systematic screening of this compound alongside the para-methoxy analog and the unsubstituted phenyl analog enables direct, internal SAR determination for multiple target classes, including carbonic anhydrases (CA IX, CA II) [5] and DPP-IV [6], where 1,2,4-oxadiazole sulfonamides have shown low-micromolar to nanomolar inhibition.

Quote Request

Request a Quote for 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.